6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine
Description
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine is a fluorinated pyridine derivative characterized by a tetrafluoropropoxy substituent at the 6-position of the pyridine ring and an amine group at the 3-position. Its molecular formula is C₈H₈F₄N₂O, with a molecular weight of 224.16 g/mol . The tetrafluoropropoxy group introduces significant lipophilicity and electron-withdrawing effects, which may enhance metabolic stability and receptor-binding properties.
Properties
IUPAC Name |
6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-2-1-5(13)3-14-6/h1-3,7H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHROHIHKBDPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915394-36-4 | |
| Record name | 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridin-3-amine as the starting material.
Fluorination: The chloro group at the 6-position is substituted with a 2,2,3,3-tetrafluoropropoxy group through nucleophilic substitution reactions.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridines.
Scientific Research Applications
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the context of fluorinated drug design.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and physicochemical properties of 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Position | Fluorine Atoms | LogP (Predicted) | Solubility | Biological Activity |
|---|---|---|---|---|---|---|---|---|
| This compound | C₈H₈F₄N₂O | 224.16 | 2,2,3,3-Tetrafluoropropoxy | 6 | 4 | ~2.5* | Moderate | Potential 5-HT6 receptor activity |
| 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine | C₈H₈F₄N₂O | 224.16 | 2,2,3,3-Tetrafluoropropoxy | 2 | 4 | ~2.5* | Moderate | Not reported |
| 6-(Trifluoromethoxy)pyridin-3-amine | C₆H₅F₃N₂O | 178.11 | Trifluoromethoxy | 6 | 3 | ~1.7 | High | Unknown |
| 6-(Perfluoroethyl)pyridin-3-amine | C₇H₅F₅N₂ | 212.12 | Perfluoroethyl | 6 | 5 | ~3.0 | Low | Not reported |
| 2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine | C₁₂H₉F₃N₂O | 254.21 | 3-(Trifluoromethyl)phenoxy | 2 | 3 | ~3.2 | Low | Unknown |
*LogP values estimated using fragment-based contribution methods.
Positional Isomerism: 6- vs. 2-Substituted Pyridines
The positional isomer 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine shares the same molecular formula and substituent as the target compound but differs in the substituent’s position (2- vs. 6-) . This positional change alters electronic distribution and steric interactions:
- The 2-position may introduce steric hindrance near the amine, reducing binding affinity.
Substituent Effects: Fluorinated Chains vs. Aromatic Groups
Trifluoromethoxy vs. Tetrafluoropropoxy
6-(Trifluoromethoxy)pyridin-3-amine (MW 178.11) has a smaller substituent with three fluorine atoms, resulting in lower lipophilicity (LogP ~1.7) and higher solubility than the target compound . The shorter chain may reduce metabolic stability compared to the tetrafluoropropoxy group.
Perfluoroethyl Substituent
6-(Perfluoroethyl)pyridin-3-amine (MW 212.12) features a fully fluorinated ethyl chain, increasing LogP (~3.0) and reducing solubility . The additional fluorine atoms enhance electron-withdrawing effects but may limit bioavailability due to excessive lipophilicity.
Aromatic vs. Aliphatic Substituents
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine (MW 254.21) incorporates a bulky aromatic substituent, leading to high LogP (~3.2) and low solubility . The phenoxy group may improve π-π stacking in receptor pockets but could hinder membrane permeability.
Pharmacological Implications
- 5-HT6 Receptor Antagonism : The tetrafluoropropoxy group in Lu AE58054 (a benzylamine derivative) demonstrates high affinity for 5-HT6 receptors, suggesting that the target compound’s pyridine core and substituent orientation may similarly modulate cognitive functions .
Biological Activity
Overview
6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. It features a pyridine ring substituted with a 2,2,3,3-tetrafluoropropoxy group at the 6-position and an amine group at the 3-position. This compound has gained attention in medicinal chemistry and drug design due to its interactions with biological systems.
- Molecular Weight : 224.1555 g/mol
- LogD : 1.53
- CAS Number : 915394-36-4
The biological activity of this compound is largely dependent on its interaction with specific biological targets such as enzymes and receptors. The fluorinated nature of the compound enhances its stability and reactivity, which can lead to various therapeutic effects. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors can alter signaling pathways related to cell growth and apoptosis.
Drug Design
The compound is particularly relevant in the context of fluorinated drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to biological targets.
Case Studies
- Cancer Research : In studies involving cancer cell lines, derivatives of pyridine compounds similar to this compound have shown significant cytotoxic effects. For instance, compounds with similar structures were tested on cisplatin-resistant cancer cell lines like MDA-MB-231 and exhibited reduced cell viability through mechanisms involving DNA damage and apoptosis induction .
- Fluorinated Drug Development : The incorporation of fluorinated groups has been linked to improved drug-like properties. Research indicates that compounds with a tetrafluoropropoxy moiety can enhance solubility and bioavailability.
Data Table: Biological Activity Summary
Research Findings
Recent studies highlight that this compound can serve as a valuable building block for synthesizing more complex fluorinated compounds. Its unique substitution pattern contributes to its distinct chemical properties compared to other pyridine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
